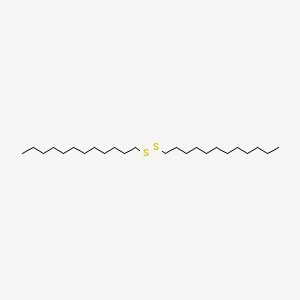

Didodecyl disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(dodecyldisulfanyl)dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYUSSOCODCSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSSCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181971 | |

| Record name | Dilauryl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-37-1 | |

| Record name | Dilauryl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILAURYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Didodecyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl disulfide, also known as dilauryl disulfide, is an organic sulfur compound with the chemical formula C₂₄H₅₀S₂. It consists of two dodecyl (C₁₂) alkyl chains linked by a disulfide bond (-S-S-). This structure imparts a unique combination of properties, making it a molecule of interest in various scientific and industrial fields, including materials science and drug development. Its long alkyl chains contribute to its lipophilicity and ability to participate in van der Waals interactions, while the disulfide bond provides a reactive site susceptible to redox reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of its chemical transformations and potential applications.

Physical Properties of this compound

This compound is a waxy solid at room temperature, appearing as a white or colorless to light yellow substance.[1] Its physical state is dependent on purity and ambient temperature, transitioning to a clear liquid above its melting point.[1] The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₅₀S₂ | [2] |

| Molecular Weight | 402.78 g/mol | [2] |

| Melting Point | 32.0 - 36.0 °C | [1] |

| Boiling Point | 480.8 °C at 760 mmHg (estimated) | [2] |

| 212-216 °C at 5 Torr | [1] | |

| Density | 0.889 g/cm³ (predicted) | [2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][3] |

| Solubility | Soluble in chloroform; sparingly soluble in methanol (B129727); insoluble in water. | [1] |

| Flash Point | 216.1 °C | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the disulfide bond, which can undergo both oxidation and reduction. The long alkyl chains are relatively inert but influence the compound's solubility and physical properties.

| Property | Description | References |

| Synthesis | The most common method is the oxidative coupling of dodecanethiol using oxidizing agents like iodine or hydrogen peroxide. | [1] |

| Oxidation | The disulfide bond can be oxidized to form thiosulfinates (RS(=O)SR) and further to thiosulfonates (RS(=O)₂SR). This is a key reaction in its role as an antioxidant in polymers. | [1][4] |

| Reduction | The disulfide bond can be readily cleaved by reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT), to yield two molecules of the corresponding thiol, dodecanethiol. This property is exploited in drug delivery systems for triggered release in the reductive intracellular environment. | [1][4] |

| Thermal Stability | This compound exhibits moderate thermal stability. Decomposition primarily involves the cleavage of the relatively weak S-S bond. | [1] |

Spectroscopic Data

| Spectroscopy | Observed Features | References |

| ¹H NMR | A triplet at approximately 2.50 ppm corresponding to the methylene (B1212753) protons adjacent to the disulfide bridge (-CH₂-S-S-). | [1] |

| IR Spectroscopy | Weak S-S stretching vibration in the range of 500-540 cm⁻¹. C-S stretching vibrations around 600-700 cm⁻¹. Strong C-H stretching vibrations at 2850-2960 cm⁻¹. | [1] |

| Mass Spectrometry | The molecular ion peak (M⁺) appears at m/z 402. Fragmentation is dominated by the cleavage of the disulfide bond. | [5] |

Experimental Protocols

Synthesis of this compound via Oxidative Coupling of Dodecanethiol

This protocol describes the synthesis of this compound from dodecanethiol using iodine as an oxidizing agent.

Materials:

-

Dodecanethiol

-

Iodine (I₂)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (for quenching)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve dodecanethiol in ethanol in a round-bottom flask with stirring.

-

Slowly add a solution of iodine in ethanol to the dodecanethiol solution. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.[3]

Reduction of this compound to Dodecanethiol

This protocol outlines the reduction of the disulfide bond using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Diethyl ether (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in methanol or THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Carefully add sodium borohydride in small portions to the stirred solution.

-

Allow the reaction to proceed for a specified time, monitoring by TLC.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product, dodecanethiol, with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to yield dodecanethiol.[6]

Oxidation of this compound

This protocol provides a general method for the oxidation of a disulfide to a thiosulfinate using hydrogen peroxide.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add one equivalent of hydrogen peroxide dropwise to the solution at room temperature.

-

Stir the mixture and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase with brine and dry over anhydrous sodium sulfate.

-

The product can be purified by flash chromatography on silica gel.[1]

Visualizations

Chemical Reactions of this compound

Caption: Key chemical transformations of this compound.

Hypothetical Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of this compound.

Application in Redox-Responsive Drug Delivery

Caption: Mechanism of drug release from a disulfide-crosslinked nanoparticle.

Applications in Research and Development

This compound's unique properties lend it to several applications in research and drug development:

-

Self-Assembled Monolayers (SAMs): The thiol groups, readily formed by the reduction of this compound, can form ordered, self-assembled monolayers on gold and other metal surfaces. These SAMs are instrumental in studying surface phenomena, developing biosensors, and in the fabrication of nanoelectronic devices.[1][7][8][9][10]

-

Drug Delivery: The redox-sensitive disulfide bond is a key feature in the design of "smart" drug delivery systems. Nanoparticles cross-linked with disulfide bonds can encapsulate therapeutic agents, remaining stable in the bloodstream. Upon entering the cell, the higher concentration of reducing agents like glutathione (B108866) cleaves the disulfide bonds, triggering the release of the drug at the target site.[1][11][12][13][14][15]

-

Polymer Chemistry: this compound can be used as an additive in polymers to enhance properties such as thermal stability. It can act as an antioxidant by interrupting degradation pathways.[1][16][17][18][19][20][21]

-

Antimicrobial Research: Some studies suggest that this compound possesses antimicrobial activity, making it a candidate for the development of new antimicrobial agents.[1]

Conclusion

This compound is a versatile molecule with a rich chemistry centered around its disulfide linkage. Its well-defined physical properties and predictable reactivity make it a valuable tool for researchers in materials science and drug development. The ability to easily form and cleave the disulfide bond under specific conditions provides a powerful mechanism for applications ranging from surface modification to targeted therapeutic delivery. This guide provides a foundational understanding of this compound, offering both the theoretical knowledge and practical protocols necessary for its application in a research setting.

References

- 1. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Disulfide - Wikipedia [en.wikipedia.org]

- 5. Catalysis of reduction of disulfide by selenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Docetaxel-Loaded Disulfide Cross-Linked Nanoparticles Derived from Thiolated Sodium Alginate for Colon Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Well-defined, Reversible Disulfide Cross-linked Micelles for On-demand Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Co-Delivery of Doxycycline and Hydroxychloroquine Using CdTe-Labeled Solid Lipid Nanoparticles for Treatment of Acute and Chronic Brucellosis [frontiersin.org]

- 15. Disulfide-Cross-Linked Nanogel-Based Nanoassemblies for Chemotherapeutic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datapdf.com [datapdf.com]

- 17. "Effect of Antioxidants on Ultra High Molecular Weight Polyethylene (UH" by Clifford Schrader [thekeep.eiu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. diva-portal.org [diva-portal.org]

Didodecyl disulfide molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of Didodecyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structural relationships and experimental workflows.

Molecular Structure and Formula

This compound, also known as dilauryl disulfide, is an organic sulfur compound. Its molecular structure consists of two dodecyl (C₁₂H₂₅) alkyl chains linked by a disulfide bridge (-S-S-).[1]

The disulfide bond is a key feature, influencing the molecule's chemical reactivity and physical properties. The long alkyl chains contribute to its nonpolar nature.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound:

| Property | Value | References |

| Molecular Weight | 402.78 g/mol | [1][3] |

| Melting Point | 32.0 to 36.0 °C | [1][5] |

| Boiling Point | 212-216 °C (at 5 Torr) | [1][6] |

| 480.8 ± 14.0 °C (at 760 Torr, estimated) | [1] | |

| Density | 0.889 g/cm³ (predicted) | [3][6] |

| Flash Point | 216.1 °C | [3] |

| Refractive Index | 1.482 | [3] |

| S-S Bond Length | ~2.05 Å | [1] |

| C-S-S Bond Angle | ~103° | [1] |

| Mass Spec (M⁺) | m/z 402 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical disulfides like this compound is the oxidation of the corresponding thiol (in this case, 1-dodecanethiol).[7]

Objective: To synthesize this compound from 1-dodecanethiol (B93513).

Materials:

-

1-dodecanethiol

-

Oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)

-

Solvent (e.g., ethanol, dichloromethane)

-

Stirring apparatus

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolve 1-dodecanethiol in a suitable solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any remaining oxidizing agent.

-

Extract the product into an organic solvent and wash with water to remove any water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography to obtain pure this compound.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the alkyl chains. The protons closest to the sulfur atoms would appear at a different chemical shift compared to the other methylene (B1212753) protons.

-

¹³C NMR: Would show distinct signals for the different carbon atoms in the dodecyl chains.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations from the alkyl chains. The S-S bond itself is a weak absorber in the IR.

-

Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion peak (M⁺) at an m/z of approximately 402.[1] The fragmentation pattern would likely involve cleavage of the S-S bond.[1]

Visualizations

Caption: Figure 1: Structural and Property Relationships of this compound.

Caption: Figure 2: General Workflow for Synthesis and Characterization.

Applications

This compound has several industrial and potential research applications:

-

Chemical Intermediate: It serves as a precursor in the synthesis of other sulfur-containing compounds.[1]

-

Polymer Additive: It can be used to modify the properties of polymers, such as enhancing thermal stability and elasticity.[1]

-

Lubricant Additive: Its properties make it suitable as an additive in lubricants and metalworking fluids.[3]

-

Potential Antimicrobial Agent: Some studies suggest it may have biological activity, leading to potential applications in pharmaceuticals or as a preservative.[1][3]

References

- 1. Buy this compound | 2757-37-1 [smolecule.com]

- 2. Disulfide, di-tert-dodecyl | C24H50S2 | CID 117981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 2757-37-1,this compound | lookchem [lookchem.com]

- 4. Dilauryl disulfide | C24H50S2 | CID 151040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2757-37-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. This compound CAS#: 2757-37-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Didodecyl Disulfide and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Didodecyl disulfide, a versatile organosulfur compound utilized in various scientific and biomedical research fields. This document will cover its nomenclature, potential applications, and generalized experimental protocols based on existing literature for similar disulfide-containing molecules.

Nomenclature and Synonyms of this compound

This compound is known by several synonyms in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for exhaustive literature searches and accurate identification of the compound.

| Primary Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Dilauryl disulfide[1][2] | 2757-37-1[1][2] | C24H50S2 | 402.78 |

| 1,2-Didodecyldisulfane[1][2] | ||||

| 1-(Dodecyldithio)dodecane[2] | ||||

| 1-(Dodecyldisulfanyl)dodecane[1][2] | ||||

| Disulfide, didodecyl[1] |

Key Research Applications

This compound's long alkyl chains and the presence of a reducible disulfide bond make it a valuable tool in materials science and drug delivery.

-

Self-Assembled Monolayers (SAMs): The disulfide group serves as an anchor to gold and other metal surfaces, while the dodecyl chains self-organize into a densely packed, hydrophobic monolayer. These SAMs are instrumental in surface functionalization, biosensor development, and studying interfacial phenomena.

-

Nanoparticle Synthesis: It can act as a capping agent to control the size, stability, and dispersibility of nanoparticles during their synthesis. The disulfide can also provide a point of attachment for further functionalization.

-

Redox-Responsive Drug Delivery: The disulfide bond is stable in the oxidizing extracellular environment but can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells, particularly in tumor cells[3][4][5]. This property is exploited to create "smart" drug delivery systems that release their payload specifically at the target site[3][4][5].

Experimental Protocols

Symmetrical disulfides like this compound are typically synthesized by the oxidation of the corresponding thiol (dodecanethiol).

Objective: To synthesize this compound from dodecanethiol.

Materials:

-

Dodecanethiol

-

Hydrogen peroxide (30%) or Iodine

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297)

Procedure:

-

Dissolve dodecanethiol in ethanol in a round-bottom flask.

-

Slowly add an oxidizing agent (e.g., a slight excess of hydrogen peroxide or an equimolar amount of iodine) to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol using a rotary evaporator.

-

Redissolve the residue in a nonpolar solvent like hexane and wash with water in a separatory funnel to remove any remaining oxidizing agent and impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Confirm the product's identity and purity using techniques like NMR and mass spectrometry.

Note: Yields for such reactions are typically high, often exceeding 90%.

Objective: To form a self-assembled monolayer of this compound on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a gold layer)

-

This compound

-

Absolute ethanol (spectroscopic grade)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED

-

Tweezers

-

Clean glass container with a lid

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 5-10 minutes to remove organic contaminants. Rinse thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.

-

Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of this compound in absolute ethanol.

-

Monolayer Formation: Immerse the clean, dry gold substrate into the disulfide solution in a clean glass container.

-

Incubation: Seal the container and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.

-

Rinsing: After incubation, remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the substrate again under a stream of nitrogen.

-

Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm its formation and quality.

Objective: To synthesize gold nanoparticles capped with this compound.

Materials:

-

Gold(III) chloride trihydrate (HAuCl4)

-

Sodium borohydride (B1222165) (NaBH4)

-

This compound

-

Toluene

-

Tetraoctylammonium bromide (TOAB)

-

Ethanol

-

Stir plate and magnetic stir bar

-

Glass vials

Procedure (Brust-Schiffrin method adaptation):

-

Prepare an aqueous solution of HAuCl4.

-

Prepare a solution of TOAB in toluene.

-

Mix the two solutions in a vial and stir vigorously until the gold salt is transferred from the aqueous phase to the organic (toluene) phase, indicated by a color change of the aqueous layer from yellow to clear.

-

In a separate container, dissolve this compound in toluene.

-

Add the this compound solution to the gold-containing organic phase with stirring.

-

Rapidly add a freshly prepared aqueous solution of the reducing agent, sodium borohydride, to the mixture under vigorous stirring.

-

The solution color should change to a deep ruby red, indicating the formation of gold nanoparticles.

-

Continue stirring for several hours to ensure complete reaction and stabilization of the nanoparticles by the disulfide.

-

Isolate the nanoparticles by removing the solvent and washing with ethanol to remove excess reagents.

-

Characterize the size, shape, and surface properties of the nanoparticles using techniques like UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Visualizing Methodologies and Concepts

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

This guide serves as a foundational resource for professionals working with this compound. While specific experimental parameters may require optimization, the principles and protocols outlined here provide a robust starting point for further research and development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound | 2757-37-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox-Responsive Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Didodecyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl disulfide (C24H50S2), also known as dilauryl disulfide, is an organic sulfur compound characterized by two dodecyl chains linked by a disulfide bond. Its molecular structure lends it to applications where thermal stability is a crucial factor, such as in lubricants and as a stabilizer in various formulations. Understanding its behavior at elevated temperatures is paramount for predicting its performance, ensuring safety, and controlling degradation pathways in industrial and pharmaceutical applications.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It details the theoretical decomposition pathways, presents illustrative thermal analysis data, and outlines detailed experimental protocols for researchers and professionals in the field.

Thermal Stability and Decomposition Mechanism

The thermal stability of this compound is primarily dictated by the strength of the sulfur-sulfur (S-S) bond, which is the most labile linkage in the molecule. Compared to the carbon-carbon (C-C) and carbon-sulfur (C-S) bonds within the dodecyl chains, the S-S bond has a lower dissociation energy, making it the initial site of thermal degradation.

The decomposition process is generally understood to proceed via homolytic cleavage of the disulfide bond, generating two dodecylthiyl radicals (C12H25S•). This initiation step is followed by a series of complex secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a variety of decomposition products.

The primary decomposition can be represented as:

C12H25-S-S-C12H25 → 2 C12H25S•

These highly reactive dodecylthiyl radicals can then undergo further reactions, such as:

-

Hydrogen abstraction: C12H25S• + R-H → C12H25SH (dodecanethiol) + R•

-

Recombination: 2 C12H25S• → C12H25-S-S-C12H25 (re-formation of the disulfide)

-

Combination with other radicals: C12H25S• + C12H25• → C12H25-S-C12H25 (didodecyl sulfide)

-

Disproportionation: Leading to the formation of thiols and other sulfur-containing compounds.

At higher temperatures, fragmentation of the alkyl chains can also occur, leading to the formation of a wider range of smaller volatile organic compounds.

Quantitative Thermal Analysis Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present illustrative data based on the expected behavior of long-chain dialkyl disulfides. This data should be considered as a guideline for experimental design and interpretation.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (T_onset) | ~ 220 - 240 °C | 10 °C/min heating rate, Nitrogen atmosphere |

| Temperature at 5% Mass Loss (T_5%) | ~ 235 °C | 10 °C/min heating rate, Nitrogen atmosphere |

| Temperature at 50% Mass Loss (T_50%) | ~ 280 °C | 10 °C/min heating rate, Nitrogen atmosphere |

| Temperature at Maximum Decomposition Rate (T_max) | ~ 290 °C | 10 °C/min heating rate, Nitrogen atmosphere |

| Residual Mass at 500 °C | < 1% | 10 °C/min heating rate, Nitrogen atmosphere |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Conditions |

| Melting Point (T_m) | 33 - 36 °C | 10 °C/min heating rate, Nitrogen atmosphere |

| Enthalpy of Fusion (ΔH_f) | ~ 150 - 180 J/g | 10 °C/min heating rate, Nitrogen atmosphere |

| Decomposition Event | Endothermic peak following melting | 10 °C/min heating rate, Nitrogen atmosphere |

Table 3: Potential Thermal Decomposition Products Identified by Pyrolysis-GC-MS

| Product Name | Chemical Formula | Expected Retention Time | Notes |

| Dodecanethiol | C12H26S | Varies with GC column | Primary decomposition product |

| Didodecyl sulfide | C24H50S | Varies with GC column | Product of radical recombination |

| Dodecene | C12H24 | Varies with GC column | Product of alkyl chain fragmentation |

| Shorter-chain alkanes/alkenes | C_n_H_(2n+2) / C_n_H_(2n) | Varies with GC column | Products of extensive fragmentation |

| Hydrogen Sulfide | H2S | Early eluting | Minor product at higher temperatures |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas supply

-

Alumina or platinum crucibles

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (the intersection of the baseline tangent with the tangent of the steepest mass loss).

-

Determine the temperatures at 5% and 50% mass loss.

-

Calculate the derivative of the mass loss curve to find the temperature of the maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe the thermal events associated with the decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen gas supply

-

Aluminum or hermetically sealed crucibles

-

Crimping press for sealing crucibles

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC crucible. Hermetically seal the crucible to prevent volatilization before decomposition.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.

-

Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Heat the sample from 0 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of the sample. The peak maximum is taken as the melting point.

-

Calculate the area under the melting peak to determine the enthalpy of fusion.

-

Observe any subsequent endothermic or exothermic events that may correspond to decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of this compound.

Apparatus:

-

Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

High-purity helium gas supply

-

Capillary GC column suitable for sulfur compounds (e.g., DB-5ms)

-

Sample cups for the pyrolyzer

Procedure:

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Instrument Setup:

-

Set the pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C to study the effect of temperature on decomposition).

-

Set the GC oven temperature program (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

Set the MS to scan a mass range of m/z 35-550.

-

-

Pyrolysis and Analysis:

-

Introduce the sample cup into the pyrolyzer.

-

Initiate the pyrolysis, which rapidly heats the sample to the set temperature, causing decomposition.

-

The volatile decomposition products are swept into the GC column by the helium carrier gas for separation.

-

The separated components are then introduced into the MS for detection and identification.

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) to identify the decomposition products.

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Decomposition Pathway of this compound.

Caption: Experimental Workflow for TGA Analysis.

Caption: Experimental Workflow for Py-GC-MS Analysis.

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating at the disulfide bond. The primary decomposition pathway involves homolytic cleavage to form dodecylthiyl radicals, which subsequently react to form a variety of products, including dodecanethiol and didodecyl sulfide. The onset of decomposition is expected to be in the range of 220-240 °C under an inert atmosphere. For a precise and quantitative understanding of its thermal behavior, experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols and illustrative data provided in this guide serve as a robust framework for researchers and professionals to conduct these analyses and interpret the results effectively. This knowledge is critical for the safe and efficient application of this compound in various industrial and developmental contexts.

Solubility of Didodecyl disulfide in common organic solvents

An In-Depth Technical Guide to the Solubility of Didodecyl Disulfide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₂₄H₅₀S₂), also known as dilauryl disulfide, is an organosulfur compound characterized by two dodecyl alkyl chains linked by a disulfide bond. Its long, non-polar alkyl chains and the redox-active disulfide bridge make it a compound of interest in material science and as a potential component in drug delivery systems. A thorough understanding of its solubility in various organic solvents is fundamental for its application in synthesis, purification, formulation, and the design of novel therapeutic carriers.

This technical guide provides a summary of the known solubility characteristics of this compound, a detailed experimental protocol for quantitative solubility determination, and logical workflows relevant to its application in research and development.

Data Presentation: Solubility Profile

| Solvent | Solvent Type | Reported Solubility |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble |

| Water (H₂O) | Polar Protic | Insoluble |

| Non-polar Solvents (e.g., Hexane, Toluene) | Non-polar | Expected to be Soluble |

| Moderately Polar Solvents (e.g., Tetrahydrofuran) | Polar Aprotic | Expected to be Soluble |

Experimental Protocols: Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of choice (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish (for gravimetric method)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirrer, set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the saturated solution into a clean, dry container. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute:

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 1.00 mL) of the filtered saturated solution into the dish.

-

Place the dish in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent's boiling point and the compound's stability permit.

-

Once the solvent is fully evaporated, reweigh the dish containing the dried this compound residue.

-

Calculate the solubility (e.g., in g/L) by subtracting the initial mass of the dish from the final mass and scaling it to the appropriate volume.

Method B: UV-Vis Spectroscopic Analysis

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

-

Reporting:

-

The experiment should be performed in triplicate.

-

Report the solubility as the mean ± standard deviation, specifying the solvent, temperature, and quantification method used.

-

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the use of this compound in a research and development setting.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a solvent for this compound.

Conceptual Application in Drug Delivery

While no specific signaling pathways involving this compound are documented, the disulfide bond is a critical functional group in modern drug delivery research. Disulfide linkers are used to create stimuli-responsive drug carriers. These carriers are stable in the bloodstream but are designed to break apart and release their therapeutic payload in the highly reductive environment inside tumor cells, which have a much higher concentration of glutathione (B108866) (GSH) than normal tissues.[1][2][][4][5]

Caption: Redox-responsive drug release via disulfide bond cleavage by glutathione (GSH).

References

- 1. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 4. escholarship.org [escholarship.org]

- 5. Disulfide Bond-Responsive Nanotherapeutic Systems for the Effective Payload in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Didodecyl disulfide CAS number and safety data sheet

CAS Number: 2757-37-1

This technical guide provides a comprehensive overview of didodecyl disulfide, also known as dilauryl disulfide, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.

Physicochemical Properties of this compound

This compound is an organic sulfur compound with two dodecyl groups linked by a disulfide bond.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H50S2 | [1][2][3] |

| Molecular Weight | 402.78 g/mol | [1][2][3] |

| Melting Point | 33-35 °C | [4] |

| Boiling Point | 480.8 °C at 760 mmHg | [2] |

| Density | 0.889 g/cm³ | [2] |

| Flash Point | 216.1 °C | [2] |

| Vapor Pressure | 6.16E-09 mmHg at 25 °C | [2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

Safety Data Sheet Overview

GHS Hazard Information (for di-tert-dodecyl disulfide)

| Hazard Statement | Classification |

| H305 | May be harmful if swallowed and enters airways |

| H316 | Causes mild skin irritation |

| H320 | Causes eye irritation |

| H413 | May cause long lasting harmful effects to aquatic life |

It is important to note that this information is for a structurally similar compound and should be used with caution for this compound. A comprehensive risk assessment should be conducted based on a complete SDS for the specific compound being used.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of symmetrical disulfides like this compound is the oxidation of the corresponding thiol. The following protocol is adapted from a documented procedure for the oxidation of 1-dodecanethiol (B93513).[4]

Objective: To synthesize this compound by the oxidation of 1-dodecanethiol.

Materials:

-

1-Dodecanethiol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (37%)

-

Iodine

-

Acetone

-

Magnetic stirrer

-

Heating bath

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a suitable reaction vessel, combine 12 mL of 1-dodecanethiol (50 mmol) and 9 mL of dimethyl sulfoxide (DMSO) (127 mmol).[4]

-

Add 0.1 mL of 37% hydrochloric acid (1.2 mmol) and 10.8 mg of iodine (0.085 mmol as HI) to the mixture.[4]

-

Heat the mixture in a water bath to approximately 60°C with magnetic stirring.[4]

-

Continue heating and stirring for about 1.25 hours, at which point the lower phase of the mixture should turn an amber color.[4]

-

Cool the reaction mixture with continued stirring to induce the crystallization of the product.[4]

-

Collect the fine crystals by filtration and rinse them with a small amount of cold DMSO.[4]

-

For further purification, recrystallize the crude product from acetone.[4]

-

The expected yield of this compound is approximately 9.02 g (90% of the theoretical yield), with a melting point of 33-35°C.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1-dodecanethiol.

Caption: Experimental workflow for the synthesis of this compound.

Biological Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological signaling pathways or mechanisms of action for this compound. The biological activity of other, smaller disulfide-containing molecules, such as diallyl disulfide from garlic, has been investigated, but these findings cannot be directly extrapolated to this compound. Further research is required to elucidate any potential roles of this compound in biological systems.

References

The Untapped Therapeutic Potential of Didodecyl Disulfide: A Technical Guide to a Promising Organosulfur Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecyl disulfide, a long-chain organosulfur compound, presents a compelling yet underexplored area for therapeutic development. While direct research into its biological activities is nascent, its structural characteristics suggest potential applications in antimicrobial formulations, cell culture technologies, and advanced drug delivery systems. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound. To illuminate its potential biological mechanisms, this document draws parallels with the extensively studied analogous compound, diallyl disulfide (DADS). DADS, a well-known bioactive component of garlic, offers a robust framework for predicting the anti-inflammatory, antioxidant, and anticancer activities of related disulfide compounds. This guide will delve into the established signaling pathways, quantitative biological data, and detailed experimental protocols associated with DADS, offering a roadmap for future investigations into the therapeutic promise of this compound.

This compound: Current Knowledge and Potential Applications

This compound (C24H50S2) is a symmetrical organosulfur compound characterized by two dodecyl (C12) alkyl chains linked by a disulfide bond. Current scientific literature primarily focuses on its chemical and physical properties, with established applications in material science and as an industrial additive. However, preliminary evidence suggests a potential for biological activity.

Potential Applications:

-

Antimicrobial Agent: The disulfide moiety is a key feature in many antimicrobial compounds. While specific studies on this compound are lacking, it is hypothesized to possess antimicrobial properties, making it a candidate for development as a preservative or therapeutic agent.

-

Cell Culture: There are indications of its use in specialized cell culture media, though detailed protocols and the precise mechanism of action are not well-documented.

-

Drug Delivery: The lipophilic nature of the dodecyl chains combined with the potentially cleavable disulfide bond makes it an attractive component for designing novel drug delivery systems, such as redox-responsive micelles for targeted cancer therapy.[1]

Due to the limited direct biological data on this compound, the remainder of this guide will focus on the well-characterized biological activities of diallyl disulfide (DADS) as a predictive model for the potential therapeutic actions of long-chain disulfides.

Diallyl Disulfide (DADS): A Model for Biological Activity

Diallyl disulfide (C6H10S2) is a primary bioactive compound derived from garlic and has been the subject of extensive research. It exhibits potent anti-inflammatory, antioxidant, and anticancer properties, which are attributed to its ability to modulate a variety of cellular signaling pathways.

Anticancer Activity

DADS has demonstrated significant growth-inhibitory and pro-apoptotic effects across a range of cancer cell lines.

Table 1: Cytotoxicity of Diallyl Disulfide (DADS) on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| KPL-1 | Breast Cancer (ER+) | 1.8 - 18.1 | 72 | [2][3] |

| MCF-7 | Breast Cancer (ER+) | 6 | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer (ER-) | 4 | Not Specified | [4] |

| MKL-F | Breast Cancer (ER-) | 1.8 - 18.1 | 72 | [2][3] |

| MG-63 | Osteosarcoma | Not Specified (Dose-dependent inhibition) | 24, 48, 72 | [5] |

| HCT-15 | Colon Cancer | 11.5 | Not Specified | [6] |

| DLD-1 | Colon Cancer | 13.3 | Not Specified | [6] |

| NCI-H460 | Lung Carcinoma | 130.3, 37.5, 18.5 | 24, 48, 72 | [7] |

| PC-3 | Prostate Cancer | 40 | Not Specified | [4] |

Anti-inflammatory and Antioxidant Activity

DADS has been shown to mitigate inflammatory responses and combat oxidative stress by modulating key signaling pathways. For instance, in a model of allergic asthma, DADS decreased the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and nuclear factor (NF)-κB, while enhancing the expression of antioxidant proteins such as Nrf-2 and heme oxygenase-1 (HO-1).[8] In human kidney cells, 200 µM DADS induced the mRNA expression of HO-1 and NQO-1.[9]

Key Signaling Pathways Modulated by Diallyl Disulfide

The multifaceted biological effects of DADS stem from its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. DADS has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[10][11]

Caption: DADS inhibits the NF-κB signaling pathway.

Nrf2/ARE Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. DADS activates Nrf2, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes like HO-1 and NQO1.[9][11][12]

Caption: DADS activates the Nrf2 antioxidant pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. In cancer cells, DADS has been found to inhibit this pathway, leading to the induction of apoptosis and autophagy.[5][13]

Caption: DADS inhibits the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in various cellular processes. DADS has been shown to modulate this pathway, for example by reducing the phosphorylation of ERK and JNK, which contributes to its anti-inflammatory and anticancer effects.[10][14]

Caption: DADS modulates the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of compounds like DADS.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., DADS) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[5][17]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.[5]

-

Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cell pellet with ice-cold PBS, then resuspend and fix in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[5]

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer to measure DNA content.

Western Blot Analysis of NF-κB Pathway Proteins

This method is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.[18][19]

Protocol:

-

Cell Lysis and Protein Extraction: Treat cells as required, then lyse them in a buffer containing protease and phosphatase inhibitors to obtain cytoplasmic and nuclear protein extracts.

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the denatured proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cytoplasmic proteins, Lamin B1 for nuclear proteins).

Conclusion and Future Directions

While this compound remains a compound with largely unexplored biological potential, the extensive research on its analogue, diallyl disulfide, provides a strong rationale for its investigation as a therapeutic agent. The anti-inflammatory, antioxidant, and anticancer activities of DADS, mediated through the NF-κB, Nrf2, PI3K/Akt/mTOR, and MAPK pathways, suggest that this compound may possess similar, and potentially more potent or nuanced, activities due to its longer alkyl chains.

Future research should focus on systematic in vitro and in vivo studies to elucidate the specific biological effects of this compound. The experimental protocols and signaling pathway analyses detailed in this guide offer a robust framework for such investigations. A thorough exploration of this compound could unlock new therapeutic avenues in oncology, inflammatory diseases, and beyond.

References

- 1. Well-defined, Reversible Disulfide Cross-linked Micelles for On-demand Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth inhibitory effects of diallyl disulfide on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice [ijbs.com]

- 8. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Diallyl Disulfide Prevents Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats through the Inhibition of Oxidative Damage, MAPKs, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diallyl disulfide suppresses the lipopolysaccharide-driven inflammatory response of macrophages by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. benchchem.com [benchchem.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Chemistry of Long-Chain Alkyl Disulfides: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Characterization of Long-Chain Alkyl Disulfides for Researchers, Scientists, and Drug Development Professionals.

Introduction

Long-chain alkyl disulfides, organic compounds featuring a disulfide (-S-S-) linkage between two extended alkyl chains, are a class of molecules with diverse applications and interesting chemical properties. While their shorter-chain and naturally occurring counterparts, particularly those found in Allium species like garlic and onions, have been the subject of extensive research, synthetic long-chain alkyl disulfides have carved out their own niche in various scientific and industrial fields. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailed experimental protocols for their synthesis and analysis, and a summary of their key physicochemical properties.

A Historical Perspective on the Discovery of Disulfides

The study of organosulfur compounds has a rich history dating back to the 19th century, a period that saw the discovery of many fundamental classes of these molecules.[1][2] The disulfide bond itself, a covalent linkage between two sulfur atoms, was recognized as a key structural motif in both simple organic molecules and complex biological systems.

Early research in organosulfur chemistry laid the groundwork for understanding the synthesis and reactivity of the disulfide bond.[1][2] Key historical developments include:

-

Early Syntheses: The oxidation of thiols to disulfides is a foundational reaction in organosulfur chemistry.[3] Early methods often involved the use of various oxidizing agents, and the principles of this reaction are still widely applied today.[4][5]

-

Thiol-Disulfide Exchange: The discovery of thiol-disulfide exchange reactions was a significant milestone, providing a deeper understanding of the dynamic nature of the disulfide bond.[3] This reversible reaction is crucial in biological systems for protein folding and in synthetic chemistry for the preparation of unsymmetrical disulfides.[3]

-

Naturally Occurring Disulfides: The isolation and characterization of naturally occurring disulfides, such as allicin (B1665233) from garlic and its transformation products like diallyl disulfide, spurred interest in the biological activities of these compounds. While not strictly long-chain alkyl disulfides, the study of these molecules provided valuable insights into the chemistry and analysis of the disulfide functional group.

While the early focus was often on aromatic or short-chain aliphatic disulfides, the development of more sophisticated synthetic and analytical techniques in the 20th century enabled the preparation and study of a wider range of long-chain derivatives.

Physicochemical Properties of Long-Chain Alkyl Disulfides

The physical and chemical properties of long-chain alkyl disulfides are largely dictated by the nature of the disulfide bond and the length of the alkyl chains.

Structural and Physical Properties

The disulfide bond has a distinct geometry, with a C-S-S-C dihedral angle typically approaching 90°.[6] The S-S bond length is approximately 2.05 Å, and the bond dissociation energy is around 60 kcal/mol.[6][7] The presence of the long alkyl chains imparts significant hydrophobicity to the molecules.

| Property | Di-n-octyl Disulfide (C8) | Di-n-decyl Disulfide (C10) | Di-n-dodecyl Disulfide (C12) |

| Molecular Formula | C₁₆H₃₄S₂ | C₂₀H₄₂S₂ | C₂₄H₅₀S₂ |

| Molecular Weight | 290.6 g/mol | 346.7 g/mol | 402.8 g/mol |

| Boiling Point (°C) | ~195-200 (at 1 mmHg) | - | - |

| S-S Bond Length (Å) | ~2.05 | ~2.05 | ~2.05 |

| **C-S-S Bond Angle (°) ** | ~104 | ~104 | ~104 |

| C-S-S-C Dihedral Angle | ~90 | ~90 | ~90 |

Note: Some values are estimated based on data from shorter-chain analogs and computational studies. Experimental values may vary.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of long-chain alkyl disulfides.

| Spectroscopic Data | Di-n-octyl Disulfide (C8) | Di-n-dodecyl Disulfide (C12) |

| ¹H NMR (CDCl₃, δ ppm) | ~2.68 (t, 4H, -CH₂-S-), ~1.65 (quint, 4H, -CH₂-CH₂-S-), ~1.2-1.4 (m, 20H, -(CH₂)₅-), ~0.88 (t, 6H, -CH₃) | ~2.68 (t, 4H, -CH₂-S-), ~1.65 (quint, 4H, -CH₂-CH₂-S-), ~1.2-1.4 (m, 36H, -(CH₂)₉-), ~0.88 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~39.3 (-CH₂-S-), ~32.0, ~29.3, ~29.2, ~28.5, ~22.8, ~14.2 | ~39.3 (-CH₂-S-), ~32.1, ~29.7, ~29.6, ~29.5, ~29.4, ~29.2, ~28.6, ~22.8, ~14.2 |

| Raman (S-S stretch, cm⁻¹) | ~510 | ~510 |

| Mass Spectrometry (EI, m/z) | M⁺ at 290. Prominent fragments from α-cleavage (loss of an octyl radical) and cleavage of the S-S bond.[8] | M⁺ at 402. Similar fragmentation pattern to dioctyl disulfide with corresponding mass shifts. |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[9][10][11] The Raman S-S stretching frequency is a characteristic feature of disulfides.[12][13][14]

Synthesis of Long-Chain Alkyl Disulfides

Several synthetic strategies can be employed to prepare long-chain alkyl disulfides, with the choice of method often depending on the desired symmetry of the product and the availability of starting materials.

Synthesis of Symmetrical Disulfides

The most common method for synthesizing symmetrical long-chain alkyl disulfides is the oxidation of the corresponding long-chain thiols.

A variety of oxidizing agents can be used, including iodine, hydrogen peroxide, and even air under certain conditions.[4][5][15]

Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides requires a more controlled approach to prevent the formation of symmetrical byproducts. Thiol-disulfide exchange is a widely used method.

Other methods for preparing unsymmetrical disulfides involve the reaction of a thiol with a sulfenyl halide or other activated sulfur species.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of long-chain alkyl disulfides.

Synthesis of Symmetrical Di-n-dodecyl Disulfide

Materials:

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-dodecanethiol (1.0 g, 4.94 mmol) in 20 mL of ethanol.

-

In a separate beaker, prepare a solution of iodine (0.63 g, 2.47 mmol) in 10 mL of ethanol.

-

Slowly add the iodine solution to the thiol solution with stirring at room temperature. The reaction is typically rapid, and the brown color of the iodine will disappear.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude di-n-dodecyl disulfide.

-

The product can be further purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold at 300 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-500.

Sample Preparation:

-

Dissolve a small amount of the long-chain alkyl disulfide in a suitable solvent such as hexane or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

-

Inject the sample into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to the long-chain alkyl disulfide based on its retention time.

-

Confirm the identity by analyzing the mass spectrum, looking for the molecular ion (M⁺) and characteristic fragmentation patterns, such as the loss of an alkyl radical and cleavage of the S-S bond.[8]

Logical and Experimental Workflows

The study of long-chain alkyl disulfides typically follows a logical workflow from synthesis to characterization and application.

Conclusion

Long-chain alkyl disulfides represent a versatile class of organosulfur compounds with a history rooted in the fundamental principles of organic chemistry. Modern synthetic methods allow for their efficient preparation, and a suite of analytical techniques enables their thorough characterization. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working with these molecules, from their synthesis in the lab to their potential applications in various scientific and industrial domains. The continued exploration of their properties and reactivity is likely to uncover new and exciting applications for these fascinating compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Disulfide - Wikipedia [en.wikipedia.org]

- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Di-n-octyl disulfide | C16H34S2 | CID 69970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and conformation of the disulfide bond in dimeric lung surfactant peptides SP-B1-25 and SP-B8-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of Didodecyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for didodecyl disulfide, a symmetrical disulfide with two twelve-carbon alkyl chains. The information enclosed is intended to assist researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.50 | Triplet | -S-S-CH₂ - |

| ~1.65 | Multiplet | -S-S-CH₂-CH₂ - |

| ~1.2-1.4 | Broad Multiplet | -(CH₂ )₉- |

| ~0.88 | Triplet | -CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~39-41 | -S-S-C H₂- |

| ~22-32 | -(C H₂)₁₀- |

| ~14 | -C H₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2955-2965 | C-H stretch (asymmetric, CH₃) | Strong |

| 2915-2925 | C-H stretch (asymmetric, CH₂) | Strong |

| 2870-2880 | C-H stretch (symmetric, CH₃) | Strong |

| 2850-2860 | C-H stretch (symmetric, CH₂) | Strong |

| 1460-1470 | CH₂ bending (scissoring) | Medium |

| 1375-1385 | CH₃ bending (umbrella) | Medium |

| 600-700 | C-S stretch | Weak |

| 500-540 | S-S stretch | Weak |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 402.3 | [M]⁺ (Molecular Ion) |

| 201.2 | [C₁₂H₂₅S]⁺ (Cleavage of S-S bond) |

| 169.1 | [C₁₂H₂₅]⁺ (Loss of S) |

| Various | CₙH₂ₙ₊₁ fragments (e.g., 57, 71, 85...) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification prior to ionization.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1 scan/second.

-